![molecular formula C10H16ClN5 B12219149 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12219149.png)
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound with a complex structure that includes two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with appropriate reagents to introduce the dimethyl and aminomethyl groups. One common method involves the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane or tetrahydrofuran at low temperatures under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride. Research has shown that pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives containing the pyrazole moiety can inhibit the growth of cancer cells such as MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values ranging from 0.01 µM to 0.46 µM .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as Aurora-A kinase, which is crucial for cell cycle regulation .
1.2 Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have also been extensively studied. Compounds similar to this compound have shown promise in reducing inflammation through various pathways:
- Inhibition of Pro-inflammatory Mediators : Studies indicate that certain pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines and enzymes like COX-2 .
Biological Assays and Testing
2.1 Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are noteworthy, with several studies indicating effectiveness against a range of pathogens:
- Bacterial Inhibition : Research has demonstrated that pyrazole compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria . For example, compounds derived from similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli.
2.2 Antitubercular Activity
Pyrazole derivatives are being investigated for their potential against tuberculosis (TB). Preliminary studies using microplate Alamar Blue assays revealed promising antitubercular activity for synthesized pyrazoles .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives:
Structural Feature | Effect on Activity |
---|---|
Substituents on Pyrazole Ring | Modulate biological activity and selectivity |
Presence of Methyl Groups | Enhance lipophilicity and bioavailability |
Functional Groups | Influence binding affinity to target proteins |
Case Studies
Several case studies have documented the effectiveness of pyrazole compounds in various therapeutic contexts:
Case Study 1: Anticancer Efficacy
A study by Li et al. reported a novel derivative displaying significant anticancer efficacy against HCT116 (IC50 = 0.39 µM) and MCF7 (IC50 = 0.46 µM) cell lines, demonstrating its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Action
Research conducted by Sun et al. on pyrazole derivatives indicated a marked reduction in inflammatory markers in animal models, supporting their use as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its dual pyrazole structure, which provides distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and for applications in medicinal chemistry.
Biological Activity
1,5-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is a synthetic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H16ClN5
- Molecular Weight : 241.72 g/mol
The compound features a pyrazole moiety with two methyl groups that contribute to its unique chemical behavior and biological activity .
Pharmacological Properties
- Antileishmanial Activity : Research indicates that this compound exhibits significant antileishmanial effects. In vitro studies have demonstrated its ability to inhibit the growth of Leishmania species, making it a promising candidate for treating leishmaniasis .
- Antimalarial Activity : The compound has also shown potential against Plasmodium falciparum, the causative agent of malaria. Inhibition assays have indicated that it can disrupt the growth of this parasite, although further studies are needed to elucidate its precise mechanisms .
- Mechanism of Action : The biological activity of 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is believed to involve interaction with specific biological targets. Preliminary studies suggest that it may interfere with metabolic pathways critical for the survival of pathogens like Leishmania and Plasmodium .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their respective biological activities:
Compound Name | Molecular Formula | Biological Activity | Similarity Index |
---|---|---|---|
2,4-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride | C10H16ClN5 | Antileishmanial | 0.98 |
(1-Methylpyrazole-4-boronic acid pinacol ester) | C8H10B2N2O2 | Antimicrobial | 0.85 |
(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride | C5H9N3Cl | Antimalarial | 0.98 |
(1-Ethyl-1H-pyrazol-4-yl)methanamine | C6H10N3 | Antifungal | 0.89 |
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine | C7H12N4 | Unknown | 0.83 |
The uniqueness of 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride lies in its specific interaction profile with biological targets that may not be shared by other similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrazole derivatives, including:
- In Vitro Studies : A study evaluating the antimalarial properties found that compounds similar to 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride displayed varying degrees of inhibition against P. falciparum .
- Antioxidant Activity : Another investigation highlighted the antioxidant properties of related pyrazole compounds, suggesting potential applications in reducing oxidative stress in cells .
- Antimicrobial Properties : Research has demonstrated that certain pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains, indicating a broader therapeutic potential for this class of compounds .
Properties
Molecular Formula |
C10H16ClN5 |
---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-4-10(13-15(8)3)11-5-9-6-12-14(2)7-9;/h4,6-7H,5H2,1-3H3,(H,11,13);1H |
InChI Key |
VKNKCWRHOVZJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
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